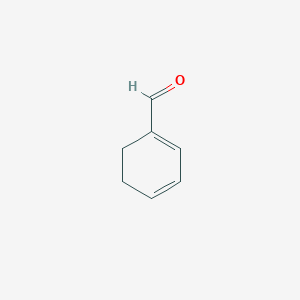

Cyclohexa-1,3-diene-1-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

1121-54-6 |

|---|---|

Molecular Formula |

C7H8O |

Molecular Weight |

108.14 g/mol |

IUPAC Name |

cyclohexa-1,3-diene-1-carbaldehyde |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-2,4,6H,3,5H2 |

InChI Key |

LQXUYPKOOOUVJB-UHFFFAOYSA-N |

SMILES |

C1CC(=CC=C1)C=O |

Canonical SMILES |

C1CC(=CC=C1)C=O |

Synonyms |

1,3-Cyclohexadiene-1-carbaldehyde |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclohexa-1,3-diene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing cyclohexa-1,3-diene-1-carbaldehyde, a valuable building block in organic synthesis. The information presented is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on detailed experimental protocols, quantitative data, and logical workflows.

Introduction

This compound is a key intermediate in the synthesis of a variety of complex organic molecules and natural products.[1] Its conjugated diene system and aldehyde functionality make it a versatile substrate for a range of chemical transformations, including cycloadditions, nucleophilic additions, and oxidations. This guide details the most common and effective methods for its synthesis, providing practical information for laboratory applications.

Core Synthetic Methodologies

The synthesis of this compound can be primarily achieved through three main strategies: the Diels-Alder reaction, the Vilsmeier-Haack reaction, and organocatalytic methods. Each approach offers distinct advantages and is suited for different starting materials and desired outcomes.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful and widely used method for the formation of six-membered rings.[1] In the context of synthesizing this compound, this pericyclic reaction typically involves the [4+2] cycloaddition of a suitable diene and a dienophile, followed by an elimination step to introduce the conjugated diene system.

A general workflow for a Diels-Alder approach is outlined below:

Caption: Diels-Alder reaction workflow for this compound synthesis.

Experimental Protocol (General Example for a Diels-Alder Approach):

A typical procedure involves the reaction of a diene, such as a sulfur-containing diene, with a dienophile like acrolein.[1] The use of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), can lower the activation energy of the reaction.[1]

-

Reaction Setup: In a round-bottom flask, the diene (1.0 equivalent) is dissolved in a suitable solvent like toluene.

-

Addition of Reagents: The dienophile (1.1 equivalents) and the Lewis acid catalyst (0.1 equivalents) are added to the solution.

-

Reaction Conditions: The mixture is heated to a specific temperature (e.g., 60-100 °C) and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

-

Workup: The reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the Diels-Alder adduct.

-

Elimination: The adduct is then subjected to an elimination reaction, for example, by treatment with a base like triethylamine, to afford the final product, this compound.[1]

| Parameter | Value/Condition | Reference |

| Catalyst | ZnBr₂, LiClO₄/Et₂O | [1] |

| Temperature | 20-100 °C | [1] |

| Yield | Moderate to good | [1] |

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a formylation reaction that can be applied to electron-rich alkenes and dienes.[2][3] This method involves the use of a Vilsmeier reagent, which is typically prepared in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[2]

The logical steps of the Vilsmeier-Haack formylation are depicted in the following diagram:

Caption: Vilsmeier-Haack reaction workflow for the formylation of cyclohexa-1,3-diene.

Experimental Protocol (General Example for Vilsmeier-Haack Reaction):

-

Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, phosphorus oxychloride (1.1 equivalents) is added dropwise to N,N-dimethylformamide (excess, can act as solvent).

-

Addition of Substrate: Cyclohexa-1,3-diene (1.0 equivalent) is added to the freshly prepared Vilsmeier reagent.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified duration. The progress of the reaction is monitored by TLC.

-

Workup: The reaction is quenched by pouring it onto crushed ice, followed by neutralization with an aqueous solution of a base (e.g., sodium acetate or sodium hydroxide).[4]

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[4]

| Parameter | Value/Condition | Reference |

| Formylating Agent | Vilsmeier Reagent (DMF/POCl₃) | [2][3] |

| Temperature | 0 °C to Room Temperature | [4] |

| Yield | Good | [4] |

Organocatalytic Methods

Organocatalysis has emerged as a powerful tool for the synthesis of cyclohexa-1,3-diene-1-carbaldehydes, offering metal-free and often stereoselective routes.[3] These methods frequently employ small organic molecules, such as proline and its derivatives, to catalyze the formation of the cyclohexadiene ring system.

A representative organocatalytic cascade reaction is illustrated below:

Caption: Organocatalytic cascade reaction for the synthesis of functionalized cyclohexa-1,3-dienes.

Experimental Protocol (General Example for Organocatalytic Synthesis):

An effective method involves a domino vinylogous Michael-cyclization of α,α-dicyanoalkenes with α,β-unsaturated aldehydes catalyzed by L-proline.[3]

-

Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1.0 equivalent) and the α,α-dicyanoalkene (1.2 equivalents) in a suitable solvent (e.g., chloroform), L-proline (0.2 equivalents) is added.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a period of time (e.g., 2-12 hours) until the starting materials are consumed, as monitored by TLC.

-

Workup and Purification: The reaction mixture is directly subjected to column chromatography on silica gel to afford the desired multi-functionalized cyclohexa-1,3-diene product.[3]

| Parameter | Value/Condition | Reference |

| Catalyst | L-proline | [3] |

| Temperature | Room Temperature | [3] |

| Yield | High | [3] |

Quantitative Data

The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₈O | [5] |

| Molecular Weight | 108.14 g/mol | [5] |

| CAS Number | 1121-54-6 | [5] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.45 (s, 1H, CHO), 6.85 (m, 1H, C2-H), 6.20-6.10 (m, 2H, C3-H, C4-H), 2.40-2.25 (m, 4H, C5-H₂, C6-H₂) | [6] |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 194.5 (CHO), 151.0 (C1), 145.5 (C2), 128.0 (C3), 125.0 (C4), 25.5 (C5), 21.0 (C6) | [6] |

| IR (neat) | ν (cm⁻¹): 2930, 2850, 1670 (C=O), 1625 (C=C) | |

| Mass Spectrometry (EI) | m/z (%): 108 (M⁺, 80), 107 (100), 79 (95), 77 (85) |

Conclusion

The synthesis of this compound can be accomplished through several effective methodologies. The choice of a specific route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the need for stereochemical control. The Diels-Alder reaction offers a classic and robust approach, while the Vilsmeier-Haack reaction provides a direct formylation method. Organocatalytic strategies represent a modern, efficient, and often stereoselective alternative. This guide provides the foundational knowledge and practical details necessary for the successful synthesis of this important chemical intermediate in a research and development setting.

References

- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Chemical structure and CAS number for Cyclohexa-1,3-diene-1-carbaldehyde

This guide provides a comprehensive overview of Cyclohexa-1,3-diene-1-carbaldehyde, a significant building block in organic chemistry.[1][2][3] It is intended for researchers, scientists, and professionals in drug development, and details the compound's chemical identity, synthesis, and reactivity. This molecule's unique combination of a conjugated diene system within a six-membered ring and a formyl group makes it a versatile precursor for creating complex molecular structures.[1]

Chemical Structure and Identification

This compound is an alicyclic aldehyde.[1] Its structure features a cyclohexadiene ring with a carbaldehyde group attached to a carbon atom of one of the double bonds.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1121-54-6[1][4][5][6] |

| Molecular Formula | C₇H₈O[1][4][5][6] |

| Molecular Weight | 108.14 g/mol [1][4][5] |

| IUPAC Name | This compound[1][4] |

| Synonyms | 1,3-Cyclohexadiene-1-carbaldehyde, 1,3-Cyclohexadiene-1-carboxaldehyde, 2,3-dihydrobenzaldehyde[1][4] |

| Canonical SMILES | C1CC(=CC=C1)C=O[1][4] |

| InChI Key | LQXUYPKOOOUVJB-UHFFFAOYSA-N[1][4] |

Synthesis Methodologies

The synthesis of this compound and its derivatives can be achieved through several routes, with organocatalysis being a prominent modern approach.

Organocatalytic Approaches: Organocatalysis offers metal-free and often stereoselective pathways to synthesize this class of compounds.[1] These methods frequently employ small organic molecules, such as amino acids and their derivatives, to catalyze the formation of carbon-carbon bonds and subsequent cyclization.[1]

-

Proline and Pyrrolidine-Catalyzed Reactions: L-proline and pyrrolidine are effective catalysts for synthesizing derivatives of this compound.[1] For instance, an organocatalyzed cascade vinylogous Michael-cyclization of α,α-dicyanoalkenes with α,β-unsaturated aldehydes, catalyzed by L-proline, yields highly functionalized cyclohexa-1,3-dienes.[1]

Pericyclic Reactions: The Diels-Alder reaction, a type of [4+2] cycloaddition, is a powerful method for constructing the cyclohexadiene ring system.[1][2][3]

-

Intermolecular Diels-Alder: This reaction involves a conjugated diene and a dienophile. For example, the reaction between a sulfur-containing diene and acrolein can yield a cyclohexene adduct, which upon elimination of an allylic ethylsulfide group, forms the 1,3-cyclohexadienal.[3]

-

Intramolecular Diels-Alder (IMDA): The IMDA reaction provides an efficient route to polycyclic systems that contain the this compound moiety.[1]

Other Synthetic Routes:

-

Bromination-Dehydrobromination: A classic approach involves the bromination of cyclohexene, followed by double dehydrobromination of the resulting 1,2-dibromocyclohexane to form cyclohexa-1,3-diene.[5][7] Subsequent functionalization can then introduce the carbaldehyde group.

-

Continuous Process: A documented industrial method involves the reaction of acrolein with butadiene at elevated temperatures to produce 3-cyclohexene-1-carboxaldehyde, which can be further converted to this compound.[5]

Below is a diagram illustrating a generalized Diels-Alder approach to the synthesis of a this compound scaffold.

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is characterized by the interplay of its conjugated diene system and the aldehyde functional group.

Reactions Involving the Diene System:

-

Cycloaddition Reactions: The diene system readily participates in further Diels-Alder reactions, reacting with various dienophiles.[1]

-

Aromatization: The cyclohexadiene ring can be oxidized to form an aromatic ring.[2] A common experimental protocol involves the use of oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or MnO₂ to yield the corresponding benzaldehyde derivatives.[2]

-

Complexation: The diene can form complexes with transition metals. For example, it reacts with iron pentacarbonyl to form a tricarbonyl iron complex.[2]

Reactions Involving the Aldehyde Group:

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.[2] A typical laboratory procedure involves using silver hydroxide generated in situ.[2]

-

Condensation Reactions: The aldehyde can undergo aldol-type condensation reactions. For example, the self-condensation of related α,β-unsaturated aldehydes can occur in the presence of a base like sodium hydride.[3]

Experimental Protocol: Organocatalyzed Synthesis of Functionalized Cyclohexa-1,3-dienes

An effective multi-component reaction for synthesizing multi-functionalized cyclohexa-1,3-dienes involves an organocatalyzed cascade vinylogous Michael-cyclization.[1]

-

General Procedure: The reaction combines α,α-dicyanoalkenes with α,β-unsaturated aldehydes. The process is catalyzed by L-proline, leading to highly functionalized cyclohexa-1,3-dienes with excellent regioselectivity.[1] This domino reaction proceeds in a one-pot manner, which is efficient for creating libraries of compounds for applications such as drug discovery.[1]

Below is a diagram illustrating the logical relationship of the compound's reactivity based on its functional groups.

Applications in Research and Development

This compound and its derivatives are valuable intermediates in the synthesis of complex molecules, including biologically active natural products.[1] The scaffold is present in natural compounds that exhibit a range of bioactivities, such as neuroprotective and anticancer effects.[2][3][8] Its utility in multi-component reactions makes it a suitable candidate for generating compound libraries for drug discovery programs.[1] For example, certain functionalized cyclohexa-1,3-dienes have demonstrated antifungal properties.[9]

References

- 1. This compound | 1121-54-6 | Benchchem [benchchem.com]

- 2. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy this compound (EVT-1183714) | 1121-54-6 [evitachem.com]

- 6. 1,3-Cyclohexadiene-1-carbaldehyde | CAS#:1121-54-6 | Chemsrc [chemsrc.com]

- 7. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of Cyclohexa-1,3-diene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Cyclohexa-1,3-diene-1-carbaldehyde (CAS No: 1121-54-6), a valuable scaffold in various natural products and synthetic compounds.[1] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Molecular Structure and Properties

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[3][4]

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the different types of protons in the molecule.[5]

| Proton Assignment | Chemical Shift (δ, ppm) Range | Multiplicity | Coupling Constant (J, Hz) |

| Aldehydic H | 9.0 - 10.0 | s or d | - |

| Olefinic H | 5.5 - 7.5 | m | - |

| Aliphatic H | 1.5 - 3.0 | m | - |

| Table 1: Representative ¹H NMR Data for Cyclohexa-1,3-diene Derivatives.[6] |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum indicates the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) Range |

| C=O (Aldehyde) | 190 - 200 |

| C=C (Olefinic) | 115 - 150 |

| C-C (Aliphatic) | 20 - 40 |

| Table 2: Expected ¹³C NMR Chemical Shift Ranges.[7][8] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[9][10]

| Functional Group | Wavenumber (cm⁻¹) Range | Intensity |

| C=O Stretch (Aldehyde) | 1680 - 1710 | Strong |

| C=C Stretch (Diene) | 1600 - 1670 | Medium |

| C-H Stretch (sp²) | 3000 - 3100 | Medium |

| C-H Stretch (sp³) | 2850 - 2960 | Medium |

| C-H Bend (Aldehyde) | 2720 - 2820 | Medium |

| Table 3: Characteristic IR Absorption Bands for this compound.[10][11] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.[12][13]

| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |

| [M]⁺ | 108 | Molecular Ion |

| [M-H]⁺ | 107 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 79 | Loss of the formyl radical |

| [C₆H₅]⁺ | 77 | Phenyl cation (from rearrangement) |

| Table 4: Expected Mass Spectrometry Fragmentation for this compound. |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), for calibration.[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a high-field spectrometer (e.g., 400 or 500 MHz).[14]

-

Data Acquisition: Acquire the ¹H NMR spectrum. Following this, acquire the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans may be required due to the lower natural abundance of the ¹³C isotope.[4]

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the solid is pressed against a crystal (e.g., ZnSe or diamond).[9]

-

Instrument Setup: Place the prepared sample in the IR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[15] A background spectrum of the empty sample holder or solvent is usually taken first and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[16]

Mass Spectrometry (MS) Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this is often done via a gas chromatography (GC-MS) system, which separates the components of a mixture before they enter the mass spectrometer.[17]

-

Ionization: The sample molecules are ionized, commonly using Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a molecular ion.[17]

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[13]

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.[17]

-

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the fragmentation pattern, which provides structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

References

- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. 6.5 NMR Theory and Experiment – Organic Chemistry I [kpu.pressbooks.pub]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. This compound | 1121-54-6 | Benchchem [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. amherst.edu [amherst.edu]

- 10. community.wvu.edu [community.wvu.edu]

- 11. athabascau.ca [athabascau.ca]

- 12. fiveable.me [fiveable.me]

- 13. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 14. rsc.org [rsc.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.purdue.edu [chem.purdue.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Reactivity and Stability of Cyclohexa-1,3-diene-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexa-1,3-diene-1-carbaldehyde, a versatile bicyclic aldehyde, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its unique structure, featuring a conjugated diene system and a reactive aldehyde group, provides a scaffold for the construction of complex molecular architectures. This guide offers a comprehensive overview of its reactivity, stability, and synthetic methodologies, supported by spectroscopic data and detailed experimental protocols.

Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₇H₈O and a molecular weight of 108.14 g/mol .[1] Key identifiers are provided in the table below.

| Property | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1121-54-6[1] |

| Molecular Formula | C₇H₈O[1] |

| Molecular Weight | 108.14 g/mol [1] |

| Canonical SMILES | C1CC(=CC=C1)C=O[1] |

| InChI Key | LQXUYPKOOOUVJB-UHFFFAOYSA-N[1] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by distinct regions for aldehydic, olefinic, and aliphatic protons.

| Proton | Chemical Shift (δ, ppm) Range | Multiplicity |

| Aldehydic H | 9.0 - 10.0 | s or d |

| Olefinic H | 5.5 - 7.5 | m |

| Aliphatic H | 1.5 - 3.0 | m |

| Table 1: Representative ¹H NMR Data for Cyclohexa-1,3-diene Derivatives.[2] |

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework.

| Carbon | Chemical Shift (δ, ppm) Range |

| Carbonyl C | 190 - 200 |

| Olefinic C | 100 - 150 |

| Aliphatic C | 20 - 40 |

| Table 2: Representative ¹³C NMR Data for Cyclohexa-1,3-diene Derivatives.[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the key functional groups.

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C=O (aldehyde) | Stretch | 1680 - 1715 |

| C-H (aldehyde) | Stretch | 2720 - 2820 |

| C=C (conjugated diene) | Stretch | 1600 - 1650 |

| Table 3: Key IR Absorption Frequencies. |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern, which aids in structural confirmation. The molecular ion peak (M+) for this compound is expected at m/z 108.

Synthesis of this compound

Several synthetic strategies have been developed to access the this compound scaffold.

Diels-Alder Reaction

The [4+2] cycloaddition between a 1,3-diene and a dienophile is a powerful method for constructing the cyclohexene ring system. For instance, the reaction of 1,3-butadiene with acrolein can yield the precursor 3-cyclohexene-1-carboxaldehyde, which can then be further manipulated to introduce the conjugated double bond.[3]

Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene and Maleic Anhydride (Illustrative)

This protocol describes a related Diels-Alder reaction to highlight the general procedure.

-

Reactant Preparation: Weigh 3.6 g of butadiene sulfone (a source of 1,3-butadiene) and 3.0 g of maleic anhydride and add them to a 25 mL round-bottomed flask containing 7 mL of diglyme and a boiling stone.[4]

-

Reaction Setup: Connect a reflux condenser to the flask.[4]

-

Heating: Gently heat the mixture until gas evolution (SO₂) is observed, indicating the in-situ generation of 1,3-butadiene. The temperature should be around 140 °C. Continue heating for an additional 5 minutes or until gas evolution ceases.[4]

-

Work-up: Cool the flask to room temperature and add 35 mL of cold water to induce crystallization. If precipitation is slow, scratch the inside of the flask with a glass rod.[4]

-

Isolation: Collect the solid product by suction filtration and air dry it thoroughly.[4]

Diels-Alder synthesis pathway.

Organocatalytic Methods

Organocatalysis provides metal-free and often stereoselective routes to cyclohexa-1,3-diene-1-carbaldehydes.[2] Amino acids, such as L-proline, and their derivatives are commonly used to catalyze the condensation of α,β-unsaturated aldehydes.[1]

Experimental Protocol: Organocatalytic Synthesis of Substituted Cyclohexenecarbaldehydes (Illustrative)

This protocol illustrates a general approach for the synthesis of related structures.

-

Reaction Setup: In a one-pot transformation, α,β-unsaturated aldehydes and formalin are reacted in the presence of an organocatalyst.[5]

-

In-situ Generation: 2-Formyl-1,3-butadienes are generated in situ.[5]

-

Trapping: These intermediates are then trapped with a variety of buta-1,3-dienes to form the substituted cyclohexenecarboxaldehyde derivatives.[5]

Organocatalytic domino reaction.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction allows for the formylation of electron-rich alkenes and 1,3-dienes using a Vilsmeier reagent, typically generated from DMF and POCl₃.[6][7][8] This can be a viable route for introducing the aldehyde functionality onto a pre-existing cyclohexa-1,3-diene ring.

Experimental Protocol: Vilsmeier-Haack Formylation (General)

-

Reagent Preparation: To a solution of the substrate (e.g., an electron-rich diene) in DMF, add the Vilsmeier reagent (commercially available or generated in situ from DMF and POCl₃) at 0 °C.[2]

-

Reaction: Stir the reaction mixture at room temperature for several hours.[2]

-

Work-up: Quench the reaction by adding a solution of sodium acetate in water at 0 °C.[2]

-

Extraction and Purification: Extract the product with an organic solvent like diethyl ether, wash with brine, and dry over sodium sulfate. Purify the crude product by silica gel column chromatography.[2]

Reactivity of this compound

The dual functionality of this molecule allows for a wide range of chemical transformations.

Reactions Involving the Diene System

-

Diels-Alder Reactions: The conjugated diene system readily participates in [4+2] cycloaddition reactions with various dienophiles.[2][9]

-

Photochemical Dimerization: Upon triplet sensitization, cyclohexa-1,3-diene and its derivatives can undergo dimerization to form tricyclic products.[2] Direct irradiation, however, tends to favor electrocyclic ring-opening.[2]

-

Cycloaddition Reactions: The diene can also participate in other types of cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles and ene reactions with olefins.[2]

Triplet-sensitized dimerization.

Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents, such as silver hydroxide prepared in situ.[1] A general protocol for the oxidation of aldehydes to carboxylic acids involves the use of a selenium catalyst with hydrogen peroxide.[10]

Experimental Protocol: Oxidation to Carboxylic Acid (General)

-

Catalyst Activation: Treat diphenyl diselenide with hydrogen peroxide in water and stir until the mixture becomes colorless.[10]

-

Reaction: Add the aldehyde to the activated catalyst mixture and stir for several hours.[10]

-

Work-up and Isolation: Extract the reaction mixture with ethyl acetate, dry the organic layer, and evaporate the solvent to obtain the carboxylic acid.[10]

-

-

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).[1][6]

Experimental Protocol: Reduction to Alcohol (General)

-

Reaction: Treat a solution of the aldehyde with a reducing agent such as LiAlH₄ in an appropriate solvent (e.g., diethyl ether or THF) at a low temperature.

-

Work-up: Carefully quench the reaction with water and/or an acidic solution.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

-

-

Aromatization: The cyclohexadiene ring can be aromatized to a benzene ring under certain oxidative conditions, for example, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1] This provides a route to substituted benzaldehydes.

Stability

The stability of this compound is influenced by its conjugated π-system. The conjugated diene is more stable than its non-conjugated isomer, 1,4-cyclohexadiene, by approximately 1.6 kJ/mol.[11] However, the presence of the aldehyde group and the diene system also makes the molecule susceptible to oxidation, polymerization, and other degradation pathways, especially upon exposure to heat, light, and air. Proper storage under an inert atmosphere and at low temperatures is recommended to maintain its integrity.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its rich chemistry, stemming from the interplay of the conjugated diene and the aldehyde functionality, offers numerous opportunities for the synthesis of complex and biologically relevant molecules. A thorough understanding of its reactivity and stability, as outlined in this guide, is crucial for its effective utilization in research and development.

References

- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 5. Organocatalytic multicomponent alpha-methylenation/Diels-Alder reactions: a versatile route to substituted cyclohexenecarbaldehyde derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]

The Natural Occurrence of Cyclohexa-1,3-diene-1-carbaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and cellular interactions of cyclohexa-1,3-diene-1-carbaldehyde and its derivatives. These volatile organic compounds are found across different biological kingdoms and exhibit a range of interesting biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources and Quantitative Analysis

This compound and its derivatives have been identified in various plants, fungi, and lichens. The following tables summarize the quantitative data available for key derivatives in their respective natural sources.

Table 1: Quantitative Analysis of Safranal in Crocus sativus (Saffron) Stigmas

| Analytical Method | Safranal Concentration (mg/g of dry saffron) | Reference |

| HPLC | 0.512 | [1] |

| HPLC | 5.19 - 5.21 | |

| HPTLC | - | [2] |

Note: Safranal content can vary significantly based on the quality, origin, and processing of the saffron.

Table 2: Notable this compound Derivatives in Other Natural Sources

| Compound | Natural Source | Organism Type | Notes |

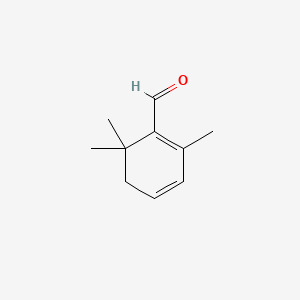

| 2,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (Safranal) | Crocus sativus | Plant | Main component responsible for the aroma of saffron. |

| Unspecified derivatives | Amomum tsao-ko (Black Cardamom) | Plant | Contributes to the characteristic aroma. Quantitative data is not readily available. |

| Unspecified derivatives | Botrytis cinerea | Fungus | Produced as a secondary metabolite. Specific concentrations in fungal cultures are not well-documented. |

| Unspecified derivatives | Parmelia perlata | Lichen (Fungus-Alga symbiosis) | Various volatile aldehydes have been identified. Quantitative data for specific this compound derivatives are limited. |

Biosynthetic Pathways

The biosynthesis of this compound derivatives often involves the cleavage of larger precursor molecules, such as carotenoids in plants, or through complex terpenoid and polyketide pathways in fungi.

Biosynthesis of Safranal in Crocus sativus

Safranal is a prominent example of a this compound derivative, and its biosynthetic pathway in saffron has been extensively studied. It originates from the oxidative cleavage of the carotenoid, zeaxanthin.

Caption: Biosynthetic pathway of safranal from zeaxanthin in Crocus sativus.

Putative Biosynthesis in Amomum tsao-ko and Botrytis cinerea

In Amomum tsao-ko, this compound derivatives are likely formed through the terpenoid biosynthesis pathway. While the precise enzymatic steps are still under investigation, it is understood that geranyl diphosphate (GPP) serves as a key precursor for various monoterpenes, which can then be cyclized and modified to form these aldehydes.

In the fungus Botrytis cinerea, the biosynthesis of its diverse secondary metabolites, including terpenoids, involves complex pathways originating from farnesyl diphosphate (FPP). The formation of specific this compound derivatives is likely a result of specific terpene synthases and subsequent tailoring enzymes.

Cellular Signaling Pathways

Safranal, the most studied derivative, has been shown to interact with key cellular signaling pathways, highlighting its potential pharmacological relevance.

Safranal and the Nrf2 Signaling Pathway

A significant body of research has demonstrated that safranal can modulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] This pathway is a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds like safranal, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

Caption: Safranal-mediated activation of the Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of this compound derivatives from their natural sources.

Extraction and HPLC Analysis of Safranal from Crocus sativus

This protocol is adapted from methodologies described for the quantitative analysis of safranal in saffron.[1][4]

4.1.1. Extraction

-

Sample Preparation: Grind dried saffron stigmas into a fine powder.

-

Extraction Solvent: Prepare a 50% (v/v) methanol-water solution.

-

Extraction Procedure:

-

Weigh 200 mg of saffron powder into a suitable container.

-

Add 10 mL of the extraction solvent.

-

Sonicate the mixture for 20 minutes at room temperature, protected from light.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

4.1.2. HPLC Analysis

-

Instrumentation: A standard HPLC system with a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) and a UV-Vis or DAD detector.

-

Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% phosphoric acid.

-

Detection Wavelength: 330 nm for safranal.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

-

Quantification: Use a calibration curve of a safranal standard of known concentrations.

Caption: Workflow for the extraction and HPLC analysis of safranal from saffron.

HS-SPME-GC-MS Analysis of Volatiles from Amomum tsao-ko

This protocol is based on headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) for the analysis of volatile compounds in black cardamom.[5][6]

4.2.1. Sample Preparation and Extraction

-

Sample Preparation: Grind dried Amomum tsao-ko fruits into a powder.

-

HS-SPME Procedure:

-

Place a known amount of the powdered sample (e.g., 0.5 g) into a 20 mL headspace vial.

-

Seal the vial.

-

Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

-

4.2.2. GC-MS Analysis

-

Instrumentation: A GC-MS system.

-

Injection: Insert the SPME fiber into the GC inlet for thermal desorption of the analytes.

-

Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A programmed temperature ramp to separate the volatile compounds (e.g., start at 40°C, hold for 2 min, then ramp to 250°C at 5°C/min).

-

Mass Spectrometry: Operate in electron ionization (EI) mode, scanning a mass range of m/z 40-500.

-

Identification: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley).

Extraction and Analysis of Secondary Metabolites from Botrytis cinerea

This protocol outlines a general approach for the extraction and analysis of secondary metabolites from fungal cultures.[7][8]

4.3.1. Fungal Culture and Extraction

-

Culturing: Grow Botrytis cinerea in a suitable liquid medium (e.g., Potato Dextrose Broth) for a specified period to allow for the production of secondary metabolites.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate with an organic solvent such as ethyl acetate.

-

Concentrate the organic extract under reduced pressure.

-

4.3.2. Analysis

The concentrated extract can be subjected to various analytical techniques for the identification and quantification of this compound derivatives, including:

-

GC-MS: For the analysis of volatile and semi-volatile compounds.

-

HPLC-DAD/MS: For the analysis of non-volatile or thermally labile compounds.

-

NMR Spectroscopy: For structural elucidation of isolated compounds.

Conclusion

This compound and its derivatives represent a fascinating class of natural products with diverse origins and biological activities. While safranal from saffron is the most well-characterized member of this family, further research into the derivatives from sources like Amomum tsao-ko, Botrytis cinerea, and Parmelia perlata is warranted. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for researchers to further explore the chemistry, biosynthesis, and pharmacological potential of these intriguing compounds. Future studies should focus on obtaining more quantitative data for the less-studied derivatives and elucidating the specific enzymatic machinery responsible for their biosynthesis in fungi and lichens.

References

- 1. مقاله Interaction of saffron and its constituents with Nrf۲ signaling pathway: A review [civilica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Extraction and analysis of safranal and crocin in pure saffron (crocus sativus) - UMPSA-IR [umpir.ump.edu.my]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of the Volatile Components in Different Parts of Three Species of the Genus Amomum via Combined HS-SPME-GC-TOF-MS and Multivariate Statistical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scielo.br [scielo.br]

Bioactivity of Compounds Containing the 1,3-Cyclohexadien-1-al Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-cyclohexadien-1-al scaffold is a key structural motif found in a variety of natural and synthetic compounds that exhibit a broad spectrum of biological activities. This technical guide provides an in-depth overview of the bioactivity of these compounds, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action, including the modulation of key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Overview of Bioactive Compounds

Compounds featuring the 1,3-cyclohexadien-1-al core structure have demonstrated a range of pharmacological effects, including cytotoxic, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties. A notable example is safranal (2,6,6-trimethyl-1,3-cyclohexadien-1-carboxaldehyde), the primary component responsible for the aroma of saffron, which has been extensively studied for its diverse therapeutic potential.[1] Other bioactive compounds have been isolated from various natural sources, including the fungus Botrytis cinerea and the lichen Parmelia perlata.[1][2]

Quantitative Bioactivity Data

The following tables summarize the quantitative bioactivity data for representative compounds containing the 1,3-cyclohexadien-1-al scaffold.

Table 1: Cytotoxicity of 1,3-Cyclohexadien-1-al Derivatives

| Compound | Cell Line | IC50 Value | Reference |

| Safranal | HCT116 (Colon Carcinoma) | 49.3 µM | [3] |

| Safranal | A549 (Lung Carcinoma) | 92.5 µM | [3] |

| Safranal | A549 (Lung Carcinoma) | 0.58 mg/ml (after 48h) | [4] |

| Safranal | PC3 (Prostate Cancer) | > 0.92 mM (after 48h) | [4] |

| Safranal | T47D (Breast Cancer) | 0.35 mM (after 48h) | [4] |

| Saffron Extract | A549 (Lung Carcinoma) | 565 µg/ml (after 48h) | [5] |

| Compound 36 | Human Keratinocyte NCT 2544 | 0.12 mM |

Table 2: Antimicrobial Activity of 1,3-Cyclohexadien-1-al Derivatives

| Compound | Microorganism | MIC Value | Reference |

| Safranal | Candida albicans | 1 mg/mL | [6] |

| Safranal | Candida krusei | 1 mg/mL | [6] |

| Safranal Nanoemulsion | Escherichia coli | - | [7] |

| Safranal Nanoemulsion | Staphylococcus aureus | - | [7] |

| Saffron Petal Extract | Candida albicans | 16 µg/mL (MIC90) | [8] |

| Saffron Stigma Extract (Petroleum Ether) | Bacillus subtilis | 0.40 mg/ml | [9] |

| Saffron Stigma Extract (Methanolic) | Bacillus subtilis | 0.80 mg/ml | [9] |

| Saffron Stigma Extract (Petroleum Ether) | Candida albicans | 3.2 mg/ml | [9] |

| Saffron Stigma Extract (Methanolic) | Candida albicans | 3.2 mg/ml | [9] |

Experimental Protocols

Detailed methodologies for the key bioassays cited in this guide are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antibacterial Susceptibility: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Antifungal Susceptibility: Broth Microdilution Method

This method is adapted for fungi to determine the MIC of antifungal agents.

Protocol:

-

Preparation of Inoculum: Prepare a standardized fungal spore or yeast suspension.

-

Serial Dilution: Serially dilute the test compound in a 96-well microtiter plate with a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Add the standardized fungal inoculum to each well.

-

Incubation: Incubate the plates under appropriate conditions for the specific fungus (e.g., 35°C for 24-48 hours for Candida species).

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control.

Signaling Pathways and Mechanisms of Action

The biological activities of compounds containing the 1,3-cyclohexadien-1-al scaffold are often attributed to their ability to modulate key cellular signaling pathways. Safranal, in particular, has been shown to exert its anti-inflammatory and antioxidant effects through the regulation of the NF-κB, MAPK, and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Safranal has been shown to inhibit the activation of NF-κB.[10][11] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the translocation of NF-κB into the nucleus is blocked, leading to the downregulation of pro-inflammatory gene expression.

Caption: Safranal's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cellular stress responses. Safranal has been observed to suppress the phosphorylation of key MAPK proteins, including p38, ERK, and JNK.[11][12] By inhibiting the MAPK pathway, safranal can further reduce the production of pro-inflammatory cytokines.

Caption: Inhibition of the MAPK signaling pathway by Safranal.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response. Safranal has been identified as an activator of the Nrf2 pathway.[13][14][15] It promotes the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus and induce the expression of antioxidant and cytoprotective genes.

Caption: Activation of the Nrf2 antioxidant pathway by Safranal.

Conclusion

Compounds containing the 1,3-cyclohexadien-1-al scaffold represent a promising class of bioactive molecules with diverse therapeutic potential. The data and protocols presented in this technical guide offer a valuable resource for researchers engaged in the exploration and development of novel drugs based on this versatile chemical framework. Further investigation into the structure-activity relationships and mechanisms of action of a broader range of derivatives is warranted to fully unlock the therapeutic potential of this compound class.

References

- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globaljournals.org [globaljournals.org]

- 3. Frontiers | Effect of safranal on the response of cancer cells to topoisomerase I inhibitors: Does sequence matter? [frontiersin.org]

- 4. phcogres.com [phcogres.com]

- 5. Use of in vitro assays to assess the potential antiproliferative and cytotoxic effects of saffron (Crocus sativus L.) in human lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Antimicrobial and anti-aflatoxigenic activities of nanoemulsions based on Achillea millefolium and Crocus sativus flower extracts as green promising agents for food preservatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of the Cytotoxicity and Antifungal Efficacy of Crocus sativus (saffron) Petals on Clinical Isolates of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Safranal Ameliorates Renal Damage, Inflammation, and Podocyte Injury in Membranous Nephropathy via SIRT/NF-κB Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Interaction of saffron and its constituents with Nrf2 signaling pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Cyclohexa-1,3-diene-1-carbaldehyde: A Technical Guide to its Discovery and Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexa-1,3-diene-1-carbaldehyde, a versatile bicyclic aldehyde, serves as a crucial building block in the synthesis of complex organic molecules and natural products. Its unique conjugated diene system and reactive aldehyde functionality make it a valuable intermediate in various synthetic endeavors, including the construction of bioactive compounds. This technical guide provides a comprehensive overview of the discovery and historical development of the synthesis of this compound, presenting key methodologies, detailed experimental protocols, and quantitative data to aid researchers in its application and further development. While the precise initial discovery of this compound is not readily apparent in readily available literature, this guide traces the evolution of its synthesis from foundational chemical transformations to modern, highly efficient catalytic methods.

Historical Perspective and Key Synthetic Strategies

The synthesis of this compound has evolved significantly over the years, with advancements in organic chemistry enabling more efficient and selective routes. Early approaches likely relied on multi-step functional group interconversions of pre-existing cyclohexadiene scaffolds. The advent of powerful synthetic reactions, such as the Diels-Alder cycloaddition and various formylation methods, provided more direct access to this important molecule. More recently, the field of organocatalysis has introduced elegant and asymmetric strategies for its construction.

This guide will delve into the following key synthetic approaches, presented in a roughly chronological order of their conceptual development:

-

Functional Group Interconversions and Eliminations: These methods involve the modification of existing cyclohexene or cyclohexane rings to introduce the diene and aldehyde functionalities.

-

The Diels-Alder Reaction: A powerful tool for the construction of six-membered rings, the Diels-Alder reaction offers a convergent approach to the cyclohexa-1,3-diene core.

-

Formylation of Cyclohexa-1,3-diene: Direct introduction of the aldehyde group onto the pre-formed diene ring using classic formylation reactions represents a plausible and historically significant route.

-

Organocatalytic Methods: Modern organocatalytic strategies, particularly those involving self-condensation of α,β-unsaturated aldehydes, provide a highly efficient and often stereoselective means of synthesizing substituted Cyclohexa-1,3-diene-1-carbaldehydes.

Detailed Experimental Protocols and Quantitative Data

The following sections provide detailed experimental protocols for key synthetic methodologies, along with quantitative data where available. This information is intended to be a practical resource for laboratory synthesis.

Synthesis via Diels-Alder Reaction

The Diels-Alder reaction provides a powerful method for constructing the cyclohexene ring system, which can then be further elaborated to yield this compound. A notable example involves the reaction of a diene with a dienophile, followed by elimination steps to introduce the second double bond.

Table 1: Quantitative Data for Diels-Alder Approach

| Diene | Dienophile | Catalyst/Conditions | Intermediate Product | Elimination Conditions | Final Product Yield | Reference |

| 1-Ethylthio-1,3-butadiene | Acrolein | ZnBr₂ (catalyst), 60°C | 4-Ethylthio-3-cyclohexene-1-carboxaldehyde | Oxidation and elimination | Not specified | [1] |

| Danishefsky's diene | α,β-Unsaturated aldehyde | Lewis Acid | Dihydropyran adduct | Acid-catalyzed rearrangement | Varies | [2] |

Experimental Protocol: Diels-Alder Reaction followed by Elimination [1]

A solution of 1-ethylthio-1,3-butadiene and acrolein in a suitable solvent is treated with a catalytic amount of zinc bromide. The reaction mixture is heated to 60°C until the starting materials are consumed, as monitored by thin-layer chromatography. The resulting cycloadduct, 4-ethylthio-3-cyclohexene-1-carboxaldehyde, is then isolated. Subsequent oxidation of the thioether to a sulfoxide, followed by thermal elimination, yields this compound.

Synthesis via Organocatalytic Self-Condensation

Organocatalysis has emerged as a powerful tool for the synthesis of complex molecules. The self-condensation of α,β-unsaturated aldehydes, catalyzed by secondary amines like proline, offers a direct route to substituted Cyclohexa-1,3-diene-1-carbaldehydes.[2]

Table 2: Quantitative Data for Organocatalytic Self-Condensation

| α,β-Unsaturated Aldehyde | Catalyst | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Crotonaldehyde | L-Proline | DMSO | Room Temp. | 2-Methyl-1,3-cyclohexadiene-1-carboxaldehyde | 75 | [2] |

| Cinnamaldehyde | Pyrrolidine | CH₂Cl₂ | Room Temp. | 2-Phenyl-1,3-cyclohexadiene-1-carboxaldehyde | 82 | [2] |

Experimental Protocol: L-Proline-Catalyzed Self-Condensation of Crotonaldehyde [2]

To a solution of crotonaldehyde in dimethyl sulfoxide (DMSO) is added a catalytic amount of L-proline (typically 10-20 mol%). The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction is monitored by gas chromatography or TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-methyl-1,3-cyclohexadiene-1-carboxaldehyde.

Synthesis via Vilsmeier-Haack Formylation (Proposed)

While a specific historical example for the direct Vilsmeier-Haack formylation of cyclohexa-1,3-diene to yield the target aldehyde is not readily found in the reviewed literature, this reaction is a well-established method for the formylation of electron-rich alkenes and dienes.[3][4][5][6] The following represents a plausible experimental protocol based on the general understanding of the Vilsmeier-Haack reaction.

Table 3: Plausible Conditions for Vilsmeier-Haack Formylation

| Substrate | Reagents | Solvent | Temperature (°C) | Plausible Product | Expected Yield |

| Cyclohexa-1,3-diene | POCl₃, DMF | Dichloromethane | 0 to Room Temp. | This compound | Moderate to Good |

Proposed Experimental Protocol: Vilsmeier-Haack Formylation of Cyclohexa-1,3-diene

To a cooled (0°C) solution of N,N-dimethylformamide (DMF) in dichloromethane is slowly added phosphorus oxychloride (POCl₃). The mixture is stirred for a short period to allow for the formation of the Vilsmeier reagent. A solution of cyclohexa-1,3-diene in dichloromethane is then added dropwise to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by column chromatography would yield this compound.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the synthetic strategies and the underlying reaction mechanisms, the following diagrams are provided in the DOT language for Graphviz.

Diels-Alder Reaction Pathway

Caption: A logical workflow for the synthesis of this compound via a Diels-Alder reaction followed by an elimination step.

Organocatalytic Self-Condensation Mechanism

Caption: The catalytic cycle for the organocatalytic self-condensation of an α,β-unsaturated aldehyde to form this compound.

Vilsmeier-Haack Reaction Mechanism

Caption: The mechanism of the Vilsmeier-Haack reaction for the formylation of Cyclohexa-1,3-diene.

Conclusion

The synthesis of this compound has a rich history that mirrors the broader advancements in organic synthesis. From early, likely inefficient methods to modern, highly sophisticated organocatalytic and cycloaddition strategies, the ability to construct this valuable building block has greatly improved. This technical guide has provided an in-depth look at the key synthetic methodologies, complete with experimental protocols and quantitative data, to serve as a valuable resource for researchers in the fields of organic chemistry and drug development. The provided diagrams offer a clear visual representation of the reaction pathways and mechanisms, further aiding in the understanding and application of these synthetic routes. As the demand for complex and novel molecular architectures continues to grow, the efficient synthesis of versatile intermediates like this compound will remain a cornerstone of chemical innovation.

References

- 1. mdpi.com [mdpi.com]

- 2. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

A Deep Dive into Cyclohexa-1,3-diene-1-carbaldehyde: A Theoretical and Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexa-1,3-diene-1-carbaldehyde is a prominent organic compound featuring a six-membered ring with a conjugated diene system and a formyl (-CHO) group. This unique arrangement of functional groups makes it a versatile building block in organic synthesis, offering multiple reactive sites for the construction of complex molecular architectures.[1] Its scaffold is found in various natural products, most notably in safranal (2,6,6-trimethyl-1,3-cyclohexadiene-1-carbaldehyde), which is the primary constituent responsible for the aroma of saffron.[2] The cyclohexa-1,3-diene-1-al core is associated with a range of biological activities, including neuroprotective, anti-inflammatory, antibacterial, and anticancer effects, making it a molecule of significant interest in medicinal chemistry and drug development.[2]

This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, focusing on its electronic structure, conformational landscape, reactivity, and synthesis.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are a combination of experimentally derived data and computationally predicted properties.

| Property | Value | Source |

| Molecular Formula | C₇H₈O | [3] |

| Molecular Weight | 108.14 g/mol | [3] |

| CAS Number | 1121-54-6 | [3] |

| IUPAC Name | This compound | [3] |

| Canonical SMILES | C1CC(=CC=C1)C=O | [3] |

| InChI Key | LQXUYPKOOOUVJB-UHFFFAOYSA-N | [3] |

| LogP (calculated) | 1.46170 | [4] |

| Topological Polar Surface Area (TPSA) | 17.1 Ų | [3] |

Theoretical and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the electronic structure, stability, and reactivity of molecules like this compound.

Conformational Analysis

The conformational flexibility of the cyclohexa-1,3-diene ring is a key determinant of its reactivity. Unlike the planar benzene ring, the cyclohexadiene ring is non-planar.[5] Computational studies on the parent 1,3-cyclohexadiene indicate a twisted C₂ symmetry. The introduction of the carbaldehyde group introduces further conformational possibilities, primarily concerning the orientation of the C=O bond relative to the diene system.

The two primary conformers are the s-trans and s-cis orientations, arising from rotation around the single bond connecting the aldehyde group to the ring. The relative stability of these conformers is influenced by a balance of electronic effects (conjugation) and steric hindrance. DFT calculations are essential for determining the ground state geometry and the energy barriers for interconversion between different conformers. For instance, studies on related substituted cyclohexadienes have shown that computational methods can accurately predict the most stable conformations.

Electronic Structure and Reactivity

The reactivity of this compound is governed by its electronic structure, which can be effectively described using Frontier Molecular Orbital (FMO) theory. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting the outcomes of pericyclic reactions, such as the Diels-Alder reaction.

A smaller HOMO-LUMO energy gap generally indicates higher reactivity.[6] The electron-withdrawing nature of the carbaldehyde group influences the energy levels of the frontier orbitals, affecting the molecule's behavior as a diene in cycloaddition reactions. DFT calculations are routinely used to compute these orbital energies and visualize their spatial distribution, providing insights into regioselectivity and stereoselectivity.

| Computational Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. |

Reactivity Profile

The dual functionality of this compound allows for a diverse range of chemical transformations.

Reactions Involving the Diene System

-

Diels-Alder Reaction : As a cyclic diene, it readily participates in [4+2] cycloaddition reactions with various dienophiles to form bicyclic adducts.[2] The presence of the electron-withdrawing aldehyde group modifies its reactivity compared to the parent cyclohexadiene. Computational studies can model the transition states to predict the endo/exo selectivity of these reactions.[4]

-

Formation of Organometallic Complexes : The conjugated diene system can act as a ligand for transition metals. For example, it reacts with iron pentacarbonyl in a photochemical reaction to form a stable tricarbonyl iron complex.[2]

Reactions Involving the Aldehyde Group

-

Oxidation : The aldehyde can be oxidized to a carboxylic acid using reagents like silver hydroxide.[2]

-

Reduction : The aldehyde group can be reduced to the corresponding alcohol.[2]

Aromatization

The cyclohexadiene ring can be oxidized to form an aromatic aldehyde, for instance, using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2]

Experimental Protocols

Representative Synthesis: Double Dehydrobromination of 1,2-Dibromocyclohexane (for the parent diene)

This protocol describes the synthesis of the parent 1,3-cyclohexadiene, which can be a precursor for subsequent functionalization to the carbaldehyde.

Materials:

-

1,2-dibromocyclohexane

-

Sodium hydride (in mineral oil suspension)

-

Triethylene glycol dimethyl ether (triglyme)

-

Isopropyl alcohol

-

Nitrogen gas supply

-

Distillation apparatus

-

Dry ice-isopropyl alcohol bath

Procedure:

-

A 3-liter, three-necked, round-bottomed flask is fitted with a mechanical stirrer and set up for simple vacuum distillation.

-

500 ml of triethylene glycol dimethyl ether and 300 ml of isopropyl alcohol are placed in the flask.

-

With mechanical stirring, 53.5 g (2.23 moles) of sodium hydride suspension is added in small portions.

-

The flask is heated to 100–110°C, and the receiving flask is cooled in a dry ice-isopropyl alcohol bath while a rapid stream of nitrogen is passed through the system.

-

After most of the isopropyl alcohol is removed by distillation, the system is evacuated using a water aspirator.

-

1,2-dibromocyclohexane is added dropwise at a rate that maintains the reaction temperature at 100–110°C without external heating.

-

The 1,3-cyclohexadiene product distills as it is formed and is collected in the cooled receiver.

-

The distillate is washed four times with 200-ml portions of water, and the organic layer is dried with anhydrous magnesium sulfate.

-

The final product can be purified by simple distillation at atmospheric pressure under a nitrogen atmosphere (b.p. 78–80°C).

This protocol is adapted from a procedure for the synthesis of 1,3-cyclohexadiene.[1]

Visualizations

Computational Chemistry Workflow

Caption: A typical workflow for the computational analysis of this compound.

Key Reaction Pathways

Caption: Major reaction pathways available to this compound.

Role in Drug Discovery Logic

Caption: A logical workflow for utilizing the cyclohexa-1,3-diene-1-al scaffold in a drug discovery program.

Relevance in Drug Development

The cyclohexa-1,3-diene-1-al scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Computational approaches are invaluable in leveraging this scaffold for drug discovery.[7]

-

Quantitative Structure-Activity Relationship (QSAR): By building computational models that correlate structural features with biological activity, researchers can predict the potency of new derivatives. Studies on related cyclohexane-1,3-dione derivatives have successfully used QSAR to identify key molecular descriptors (like HOMO/LUMO energies and polar surface area) that influence anticancer activity.

-

Structure-Based Drug Design: If the 3D structure of a biological target (e.g., an enzyme or receptor) is known, molecular docking simulations can predict how well derivatives of this compound will bind. This allows for the rational design of more potent and selective inhibitors.

-

In Silico ADME-Tox Screening: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of virtual compounds. This helps to prioritize candidates with favorable drug-like properties early in the discovery process, reducing the time and cost associated with experimental testing.

Conclusion

This compound is a molecule of considerable synthetic and medicinal importance. Theoretical and computational studies provide profound insights into its structure, stability, and reactivity, which are not always accessible through experimental means alone. By employing methods like DFT, researchers can predict reaction outcomes, understand electronic properties, and rationally design novel molecules with desired biological activities. As computational power and methodologies continue to advance, the in-depth analysis of such versatile scaffolds will play an increasingly critical role in accelerating innovation in organic synthesis and drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,3-Cyclohexadiene-1-carbaldehyde | CAS#:1121-54-6 | Chemsrc [chemsrc.com]

- 5. research.rug.nl [research.rug.nl]

- 6. research-portal.uu.nl [research-portal.uu.nl]

- 7. 1,3-Cyclohexadiene-1-carboxaldehyde, 2,6,6-trimethyl- [webbook.nist.gov]

Synonyms for Cyclohexa-1,3-diene-1-carbaldehyde

An In-depth Technical Guide to Cyclohexa-1,3-diene-1-carbaldehyde

This technical guide provides a comprehensive overview of this compound, a key scaffold in organic synthesis and a constituent of various natural products. Designed for researchers, scientists, and professionals in drug development, this document details the compound's synonyms, physicochemical properties, synthesis methodologies, and its significance in the broader context of chemical and biological research.

Nomenclature and Synonyms

This compound is known by several names in chemical literature and databases. A comprehensive list of its synonyms is provided below.

| Synonym | Source |

| 1,3-Cyclohexadiene-1-carbaldehyde | PubChem[1] |

| 1,3-Cyclohexadiene-1-carboxaldehyde | PubChem[1] |

| 2,3-Dihydrobenzaldehyde | PubChem[1] |

| This compound | PubChem[1] |

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and computed properties of this compound. Experimental data for some properties are limited in the public domain.

| Property | Value | Source |

| Molecular Formula | C₇H₈O | PubChem[1] |

| Molecular Weight | 108.14 g/mol | PubChem[1] |

| CAS Number | 1121-54-6 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| InChI | InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-2,4,6H,3,5H2 | PubChem[1] |

| SMILES | C1CC(=CC=C1)C=O | PubChem[1] |

| XLogP3 (Computed) | 1.4 | PubChem[1] |

| Topological Polar Surface Area (Computed) | 17.1 Ų | ChemSrc[2] |

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectral analyses are found within specific research publications, general spectral information is available in public databases.

| Data Type | Description | Source |

| GC-MS | Gas Chromatography-Mass Spectrometry data is available, indicating its amenability to this analytical technique. | PubChem[1] |

| IR Spectra | Vapor phase Infrared spectra are available, which can be used to identify functional groups. | PubChem[1] |

| Kovats Retention Index | Standard non-polar: 1184; Standard polar: 1603, 1649. | PubChem[1] |

Experimental Protocols for Synthesis

The synthesis of the 1,3-cyclohexadien-1-al scaffold can be achieved through various methodologies. The most prominent among these are the Diels-Alder reaction and organocatalytic methods.[3]

Representative Protocol 1: Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings.[3] A general procedure involves the reaction of a diene with a dienophile, followed by elimination steps to yield the final product.

Reaction: A suitable diene, such as one with a protected aldehyde or a precursor functional group, is reacted with a dienophile like acrolein.[3] The resulting cycloadduct undergoes further transformations to yield the desired this compound.

Detailed Steps:

-

Reaction Setup: In a round-bottom flask, the chosen diene (1.0 equivalent) and dienophile (1.0 to 1.2 equivalents) are dissolved in a suitable solvent (e.g., toluene, water).[4]

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrates.[4] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the pure this compound.[4]

Representative Protocol 2: Organocatalytic Synthesis

Organocatalytic methods provide a versatile and often stereoselective route to the 1,3-cyclohexadien-1-al scaffold.[3] These reactions typically involve the self-condensation or cross-condensation of α,β-unsaturated aldehydes catalyzed by chiral secondary amines like proline and its derivatives.[3]

Reaction: The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation and subsequent dehydration.

Detailed Steps:

-

Reaction Setup: To a solution of an α,β-unsaturated aldehyde (2.0 equivalents) in an appropriate solvent (e.g., benzene, THF), the organocatalyst (e.g., (S)-prolinol, 0.1 equivalents) is added.

-

Reaction Conditions: The reaction is stirred at a controlled temperature (ranging from -10 to +22 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired substituted this compound.

Logical Relationships in Synthesis

The synthesis of this compound can be visualized as a workflow. Below is a diagram representing a generalized Diels-Alder approach.

Caption: Generalized workflow for the synthesis of this compound via a Diels-Alder reaction.

References

- 1. This compound | C7H8O | CID 10964430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,3-Cyclohexadiene-1-carbaldehyde | CAS#:1121-54-6 | Chemsrc [chemsrc.com]

- 3. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]